molecular formula C22H18BrN7 B11102531 6-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11102531
M. Wt: 460.3 g/mol
InChI Key: GGBHYABTCAWTMW-BUVRLJJBSA-N
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Description

2-BROMOBENZALDEHYDE 1-(4,6-DIANILINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMOBENZALDEHYDE 1-(4,6-DIANILINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves the reaction of 2-bromobenzaldehyde with 4,6-dianilino-1,3,5-triazine in the presence of a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-BROMOBENZALDEHYDE 1-(4,6-DIANILINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

2-BROMOBENZALDEHYDE 1-(4,6-DIANILINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMOBENZALDEHYDE 1-(4,6-DIANILINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
  • 2,4,6-Tri-substituted-1,3,5-Triazines
  • Hexamethylmelamine (HMM)
  • 2-Amino-4-morpholino-1,3,5-triazine

Uniqueness

2-BROMOBENZALDEHYDE 1-(4,6-DIANILINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its hydrazone functional group also provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C22H18BrN7

Molecular Weight

460.3 g/mol

IUPAC Name

2-N-[(E)-(2-bromophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18BrN7/c23-19-14-8-7-9-16(19)15-24-30-22-28-20(25-17-10-3-1-4-11-17)27-21(29-22)26-18-12-5-2-6-13-18/h1-15H,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

GGBHYABTCAWTMW-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)NC4=CC=CC=C4

Origin of Product

United States

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